Product packaging for 5-Propanoyl-1,3-benzodioxole(Cat. No.:CAS No. 28281-49-4)

5-Propanoyl-1,3-benzodioxole

Cat. No.: B131744
CAS No.: 28281-49-4
M. Wt: 178.18 g/mol
InChI Key: RVBJGSPBFIUTTR-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1-propanone (CAS RN: 55418-52-5), also known as 3,4-methylenedioxyphenyl-2-propanone (MDAP), is a ketone derivative featuring a benzodioxole ring attached to a propanone backbone. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol . This compound serves as a precursor or structural template for numerous synthetic cathinones and psychoactive substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B131744 5-Propanoyl-1,3-benzodioxole CAS No. 28281-49-4

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJGSPBFIUTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182532
Record name 1-Propanone, 1-(1,3-benzodioxol-5-yl)-
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28281-49-4
Record name 3′,4′-(Methylenedioxy)propiophenone
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Record name 5-Propanoyl-1,3-benzodioxole
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Record name 28281-49-4
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Record name 1-Propanone, 1-(1,3-benzodioxol-5-yl)-
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Record name 1-(1,3-benzodioxol-5-yl)propan-1-one
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Record name 5-PROPANOYL-1,3-BENZODIOXOLE
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Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid (e.g., AlCl₃) activates the acyl chloride to form an acylium ion. This intermediate reacts with the electron-rich benzodioxole ring at the para position relative to the methylenedioxy group.

Typical Reaction Parameters:

  • Catalyst: Anhydrous AlCl₃ (1.2–1.5 equivalents)

  • Solvent: Dichloromethane (DCM) or nitrobenzene

  • Temperature: 0–5°C (initial), then reflux at 40–50°C

  • Yield: 70–85% after purification by vacuum distillation.

Limitations and Optimization

  • Side Reactions: Over-acylation or ring sulfonation may occur with excess acyl chloride.

  • Catalyst Recycling: Homogeneous AlCl₃ poses challenges in recovery, increasing production costs.

  • Improvements: Substituting AlCl₃ with FeCl₃ or ZnCl₂ reduces side reactions, albeit with a slight yield drop (65–75%).

Solvent-Free Heterogeneous Catalytic Process

A patent (EP4284789A1) discloses a solvent-free method using a heterogeneous catalyst, enhancing sustainability and industrial viability.

Protocol Overview

  • Reactants: 3,4-methylenedioxybenzene (1.0 eq) and propionyl chloride (1.1 eq).

  • Catalyst: Zeolite H-Y or sulfated zirconia (5–10 wt%).

  • Conditions:

    • Temperature: 80–100°C

    • Time: 4–6 hours

    • Pressure: Atmospheric

  • Workup: Filtration to recover the catalyst, followed by crystallization from ethanol/water.

Performance Metrics:

ParameterValue
Conversion98%
Selectivity95%
Catalyst Reusability≥5 cycles
Purity (HPLC)99.2%

This method eliminates solvent waste and simplifies purification, making it preferable for large-scale production.

Bromination-Alkylation Sequential Route

An alternative pathway involves bromination of propiophenone derivatives followed by coupling with 1,3-benzodioxole.

Stepwise Synthesis

  • Bromination:

    • α-Bromination of propiophenone using Br₂ in acetic acid (20°C, 2 h).

    • Intermediate: 2-Bromo-1-phenylpropan-1-one (yield: 89%).

  • Coupling:

    • React brominated intermediate with 1,3-benzodioxole in DMF, using K₂CO₃ as base (120°C, 8 h).

    • Yield: 78% after column chromatography.

Advantages

  • Avoids use of Lewis acids.

  • Enables modular synthesis of analogs via varying brominated precursors.

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve efficiency and safety.

System Configuration

  • Reactor Type: Microtube reactor (PTFE, 1.0 mm ID).

  • Feed Solutions:

    • Stream A: 1,3-Benzodioxole (0.5 M in DCM).

    • Stream B: Propionyl chloride (0.55 M) and AlCl₃ (0.6 M).

  • Conditions:

    • Residence Time: 10 min.

    • Temperature: 25°C.

Outcomes:

  • Space-Time Yield: 12.4 g·L⁻¹·h⁻¹ (vs. 4.7 g·L⁻¹·h⁻¹ in batch).

  • Purity: 98.5% (GC-MS) without distillation.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and environmental compliance.

Key Considerations

  • Catalyst Selection: Heterogeneous > homogeneous for ease of separation.

  • Solvent Choice: Water-ethanol mixtures reduce VOC emissions.

  • Byproduct Management: Recycling unreacted 1,3-benzodioxole via distillation.

Benchmarking Table:

MethodCapacity (kg/day)Cost ($/kg)E-Factor*
Friedel-Crafts501208.2
Solvent-Free200852.1
Continuous Flow100953.5

*E-Factor = kg waste/kg product.

Analytical Validation and Quality Control

Post-synthesis characterization ensures compliance with pharmaceutical standards.

Critical Analyses:

  • GC-MS: Quantifies residual solvents (limit: <0.1%).

  • ¹H NMR: Confirms substitution pattern (δ 6.7–6.9 ppm for benzodioxole protons; δ 2.8–3.1 ppm for ketone α-CH₂).

  • XRD: Verifies crystallinity for formulation stability .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3,4-Methylenedioxypropiophenone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The structural versatility of 1-(1,3-benzodioxol-5-yl)-1-propanone allows for modifications at the α-carbon (position adjacent to the ketone) and the amino group (if present). Key analogues include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS RN
Methylone R₁ = NHCH₃ C₁₁H₁₃NO₃ 229.68 (HCl salt) Synthetic cathinone, serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) 186028-80-8
Eutylone R₁ = NHCH₂CH₃; R₂ = C₃H₇ C₁₂H₁₅NO₃ 235.3 (free base) Longer alkyl chain; enhanced stimulant effects 802855-66-1
MDPPP HCl R₁ = pyrrolidinyl C₁₄H₁₈ClNO₃ 283.75 Psychoactive stimulant with prolonged duration 24698-57-5
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone R₁ = Br C₁₀H₉BrO₃ 257.08 Brominated derivative; precursor in organic synthesis 52190-28-0
Chalcone derivatives R₁ = aryl group (e.g., 2,4-dimethoxyphenyl) C₁₇H₁₄O₄ 282.30 Anticancer, antimicrobial activities Varies

Pharmacological and Functional Differences

  • Methylone: Exhibits entactogenic effects similar to MDMA but with shorter duration due to rapid metabolism. Its methylamino group enhances binding affinity to monoamine transporters .
  • Eutylone: The ethylamino and extended alkyl chain (butanone backbone) increase lipophilicity, prolonging half-life and potency .
  • Chalcones: Lack an amino group, shifting activity toward anti-inflammatory and antiproliferative effects rather than psychoactivity .

Analytical Differentiation

  • Mass Spectrometry (MS): Methylone fragments produce ions at m/z 58.0651 (C₃H₈N⁺) and m/z 190.0863 (C₁₁H₁₂NO₂⁺) . Eutylone’s longer chain yields distinct fragmentation patterns, including m/z 132.0808 (C₉H₁₀N⁺) .
  • UV-Vis Spectroscopy :
    • Methylone and analogues absorb at λmax 235, 282, 320 nm due to the benzodioxole chromophore .
  • Crystallography :
    • Single-crystal X-ray studies reveal conformational differences, such as the envelope conformation of the dioxole ring in 1-(1,3-benzodioxol-5-yl)butan-1-one .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-1-propanone, also known as EVT-317053, is a compound derived from the benzodioxole structure, which is recognized for its diverse biological activities. This ketone exhibits potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of 1-(1,3-Benzodioxol-5-yl)-1-propanone is C_10H_10O_3, and it has a Chemical Abstracts Service (CAS) number of 95682. The compound's structure allows for various chemical modifications, enhancing its utility in biological applications.

Synthesis Methods

Several methods exist for synthesizing 1-(1,3-Benzodioxol-5-yl)-1-propanone. A common synthetic route involves the use of benzodioxole derivatives in reactions that yield the desired ketone. The stability of the compound is attributed to resonance structures that stabilize the carbonyl group.

Antimicrobial Properties

Research has indicated that 1-(1,3-Benzodioxol-5-yl)-1-propanone exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL against Candida albicans, highlighting its potential as a fungistatic agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The antiproliferative effects are dose-dependent, with higher concentrations leading to increased inhibition of cell growth .

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-1-propanone exerts its biological effects involves interaction with specific biological targets. It is believed to modulate pathways associated with cell growth and apoptosis in cancer cells while disrupting microbial cell membranes in pathogens.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of benzodioxole compounds, including 1-(1,3-Benzodioxol-5-yl)-1-propanone. The results indicated that this compound displayed notable fungistatic activity with an MIC value significantly lower than many commonly used antifungal agents .

Study on Anticancer Activity

Another significant research effort focused on the anticancer potential of 1-(1,3-Benzodioxol-5-yl)-1-propanone. The study utilized various cancer cell lines to assess the compound's ability to inhibit cell proliferation. Results showed that at concentrations above 100 μg/mL, there was a marked reduction in cell viability across all tested lines .

Summary of Findings

Activity Effect Reference
AntimicrobialMIC: 37 - 124 μg/mL against C. albicans
AnticancerInhibits proliferation in HepG2, Caco-2, MG63
MechanismModulates apoptosis and disrupts membranes

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives?

  • Methodological Answer : Derivatives are typically synthesized via alkylation or condensation reactions. For example, brominated derivatives (e.g., 2-bromo-1-propanone) can be prepared using brominating agents under controlled conditions . Substituted amino groups (e.g., pyrrolidinyl or dimethylamino) are introduced via nucleophilic substitution or reductive amination, as seen in the synthesis of β-keto derivatives like bk-MDDMA and ethylamino-substituted analogs .

Q. How is the structural confirmation of 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives achieved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is a gold standard for unambiguous structural determination. For instance, the crystal structure of 1-(1,3-Benzodioxol-5-yl)pentan-1-one was resolved with an R factor of 0.068 using SHELX software . Complementary techniques like NMR, IR, and mass spectrometry validate functional groups and molecular connectivity .

Q. What spectroscopic techniques are employed to characterize these compounds?

  • Methodological Answer :

  • FT-IR : Used to identify vibrational modes of the benzodioxole ring and carbonyl groups. For example, B3LYP/6-311++G(d,p) DFT calculations align with experimental IR spectra for thiourea derivatives .
  • NMR : 1^1H and 13^13C NMR distinguish substituents on the propanone backbone, such as pyrrolidinyl or bromo groups .
  • MS : High-resolution mass spectrometry confirms molecular weights (e.g., 283.0975 for pyrrolidinyl derivatives ).

Q. Are there natural sources of 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives?

  • Answer : Yes. Compounds like 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxy-5-benzofuranyl)propan-1-one have been isolated from Rhus species, highlighting their occurrence in plant metabolites .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated derivatives?

  • Methodological Answer : Bromination efficiency depends on solvent polarity and temperature. For 2-bromo-1-propanone derivatives, reduced pressure and inert atmospheres minimize side reactions (e.g., dehalogenation) . Kinetic studies using GC-MS or HPLC monitor intermediate stability .

Q. What challenges arise in crystallizing 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives?

  • Answer : Twinning and disordered solvent molecules complicate refinement. For example, SHELXL software resolves these issues via iterative least-squares cycles and anti-bumping restraints, as demonstrated for pentanone derivatives .

Q. How does computational modeling aid in predicting physicochemical properties?

  • Methodological Answer : DFT (e.g., B3LYP/6-311++G(d,p)) calculates vibrational frequencies, polarizability, and HOMO-LUMO gaps. For thiourea derivatives, theoretical spectra align with experimental data, enabling electronic structure analysis . MD simulations further predict solubility and molecular interactions .

Q. What analytical strategies identify synthetic byproducts in derivatives?

  • Methodological Answer : HPLC-PDA and LC-QTOF-MS detect trace impurities. For example, ethylamino-substituted derivatives may form N-oxide byproducts, which are characterized via fragmentation patterns .

Q. How do substituents influence structure-activity relationships (SAR) in these compounds?

  • Answer :

  • Amino substituents : Pyrrolidinyl groups enhance lipophilicity, affecting bioavailability .
  • Halogenation : Bromo groups increase molecular weight and alter metabolic pathways .
  • Methoxy modifications : Electron-donating groups shift UV-Vis absorption maxima (e.g., λmax 282 nm for dimethylamino derivatives ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Propanoyl-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
5-Propanoyl-1,3-benzodioxole

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